(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride
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Overview
Description
Docosapentaenoyl Chloride is an organic compound with the chemical formula C22H33ClOThis compound is more reactive than its free fatty acid form and is often used in organic synthesis as a reagent or intermediate .
Preparation Methods
Docosapentaenoyl Chloride is typically prepared through the reaction of docosapentaenoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Docosapentaenoic Acid+Thionyl Chloride→Docosapentaenoyl Chloride+Sulfur Dioxide+Hydrogen Chloride
In industrial settings, the production of Docosapentaenoyl Chloride may involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Docosapentaenoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form docosapentaenoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures. The major products formed from these reactions are amides, esters, thioesters, and alcohols .
Scientific Research Applications
Docosapentaenoyl Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the docosapentaenoyl group into various molecules.
Biology: It is used in the study of lipid metabolism and the role of omega-3 fatty acids in biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and cardiovascular benefits.
Industry: It is used in the production of specialized chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with various functional groups. This reactivity is utilized in organic synthesis to modify molecules and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Docosapentaenoyl Chloride is similar to other acyl chlorides derived from fatty acids, such as:
Arachidonoyl Chloride: Derived from arachidonic acid, it is used in the synthesis of eicosanoids and other bioactive lipids.
Eicosapentaenoyl Chloride: Derived from eicosapentaenoic acid, it is used in the study of omega-3 fatty acids and their biological effects.
Docosahexaenoyl Chloride: Derived from docosahexaenoic acid, it is used in the synthesis of neuroprotective and anti-inflammatory compounds.
The uniqueness of Docosapentaenoyl Chloride lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAVFULGQWLYNP-JLNKQSITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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